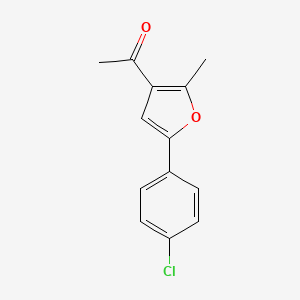

3-Acetyl-5-(4-chlorophenyl)-2-methylfuran

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[5-(4-chlorophenyl)-2-methylfuran-3-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO2/c1-8(15)12-7-13(16-9(12)2)10-3-5-11(14)6-4-10/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOCVLRAZYZGWMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370633 | |

| Record name | 1-[5-(4-Chlorophenyl)-2-methylfuran-3-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43020-12-8 | |

| Record name | 1-[5-(4-Chlorophenyl)-2-methylfuran-3-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Acetyl-5-(4-chlorophenyl)-2-methylfuran synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran

Abstract

This technical guide provides a comprehensive overview of a robust and widely applicable pathway for the synthesis of this compound, a substituted furan of interest to researchers in medicinal chemistry and materials science. The core of this synthesis is the Paal-Knorr furan synthesis, a classic and efficient method for constructing the furan ring from a 1,4-dicarbonyl precursor.[1][2] This document delves into the strategic synthesis of the requisite dicarbonyl intermediate followed by its acid-catalyzed cyclization. We will explore the underlying reaction mechanisms, provide detailed, field-tested experimental protocols, and discuss the critical rationale behind the selection of reagents and conditions, aligning with the principles of modern synthetic organic chemistry.

Introduction and Strategic Overview

This compound (IUPAC Name: 1-[5-(4-chlorophenyl)-2-methylfuran-3-yl]ethanone) is a polysubstituted furan derivative.[3] Such heterocyclic scaffolds are pivotal in drug development and serve as versatile building blocks for more complex molecular architectures.[4] The synthesis of this target molecule is most effectively achieved through a two-stage process, as outlined below. The primary challenge in this, and many Paal-Knorr syntheses, lies not in the final ring-closing step but in the efficient construction of the asymmetric 1,4-dicarbonyl precursor.[5]

Caption: High-level two-stage synthetic workflow.

The Core Reaction: Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis, first reported in 1884, remains one of the most important methods for preparing substituted furans.[1][6] The reaction facilitates the conversion of a 1,4-dicarbonyl compound into a furan through an acid-catalyzed intramolecular condensation and dehydration sequence.[7]

Reaction Mechanism

The mechanism was definitively elucidated in the 1990s and involves a series of well-understood steps.[1][6] It is not merely a simple dehydration but a nuanced process where the conformation of the dicarbonyl substrate plays a key role in the rate-determining step.[6]

The accepted mechanism proceeds as follows:

-

Protonation: The process is initiated by the protonation of one of the two carbonyl oxygens by an acid catalyst. This significantly increases the electrophilicity of the associated carbonyl carbon.

-

Enolization: Concurrently, the second carbonyl group undergoes acid-catalyzed tautomerization to its more nucleophilic enol form.

-

Cyclization (Rate-Determining Step): The electron-rich double bond of the enol performs an intramolecular nucleophilic attack on the activated (protonated) carbonyl carbon.[5][7] This ring-closing step forms a five-membered cyclic hemiacetal intermediate.

-

Dehydration: The newly formed hydroxyl group is protonated, converting it into a good leaving group (H₂O). Subsequent elimination of water generates a resonance-stabilized oxonium ion.

-

Aromatization: A final deprotonation step removes a proton from the carbon that originally bore the enol, re-establishing the double bond within the ring and yielding the stable, aromatic furan product.

// Invisible nodes for structure alignment p1 [pos="0,2!", label=""]; p2 [pos="2.5,2!", label=""]; p3 [pos="5,2!", label=""]; p4 [pos="7.5,2!", label=""]; p5 [pos="10,2!", label=""]; p6 [pos="12.5,2!", label=""];

// Structures (using HTML-like labels for images or simplified text) Start [label="1,4-Dicarbonyl Precursor", pos="0,2.5!"]; Protonated [label="Protonated Carbonyl\n+ Enol Tautomer", pos="2.5,2.5!"]; Hemiacetal [label="Cyclic Hemiacetal\n(Intermediate)", pos="5,2.5!"]; Water_Leave [label="Protonated Hemiacetal", pos="7.5,2.5!"]; Oxonium [label="Oxonium Ion", pos="10,2.5!"]; Furan [label="Furan Product", pos="12.5,2.5!"];

// Reaction Steps Start -> Protonated [label=" H+ (cat.)\nEnolization"]; Protonated -> Hemiacetal [label=" Intramolecular\n Attack (RDS)"]; Hemiacetal -> Water_Leave [label=" H+"]; Water_Leave -> Oxonium [label=" - H₂O"]; Oxonium -> Furan [label=" - H+"];

// Step Labels lab1 [label="1. Protonation &\n2. Enolization", pos="1.25,0.5!"]; lab2 [label="3. Cyclization", pos="3.75,0.5!"]; lab3 [label="4. Dehydration", pos="8.75,0.5!"]; lab4 [label="5. Aromatization", pos="11.25,0.5!"]; }

Caption: Mechanism of the Paal-Knorr Furan Synthesis.

Synthesis of the 1,4-Dicarbonyl Precursor

As the Paal-Knorr reaction itself is robust, the primary synthetic effort is directed towards obtaining the necessary precursor, 3-acetyl-1-(4-chlorophenyl)hexane-1,4-dione . A logical and efficient approach is the Michael addition of acetylacetone to an α,β-unsaturated ketone (a chalcone derivative).

// Reactants A [label="4-Chloroacetophenone"]; B [label="Acetone"]; C [label="Acetylacetone"];

// Intermediates & Products I1 [label="1-(4-chlorophenyl)but-2-en-1-one\n(Chalcone Derivative)"]; I2 [label="Acetylacetone Enolate"]; P [label="3-acetyl-1-(4-chlorophenyl)hexane-1,4-dione", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Flow {rank=same; A; B;} A -> I1; B -> I1 [label="Base (e.g., NaOH)\nAldol Condensation"];

{rank=same; C; I1;} C -> I2 [label="Base (e.g., NaOEt)"]; I1 -> P; I2 -> P [label="Michael Addition"]; }

Caption: Workflow for the synthesis of the 1,4-dicarbonyl precursor.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Protocol A: Synthesis of 1-(4-chlorophenyl)but-2-en-1-one

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 4-chloroacetophenone (15.4 g, 0.1 mol) and acetone (58 g, 1.0 mol).

-

Reaction Initiation: While stirring, slowly add a 10% aqueous solution of sodium hydroxide (20 mL) dropwise over 30 minutes, maintaining the temperature below 25°C using a water bath.

-

Reaction: Allow the mixture to stir at room temperature for 4 hours. The formation of a yellow precipitate should be observed.

-

Work-up: Pour the reaction mixture into 200 mL of cold water with vigorous stirring.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7).

-

Purification: Recrystallize the crude product from ethanol to yield the pure chalcone derivative as yellow crystals.

Protocol B: Synthesis of 3-acetyl-1-(4-chlorophenyl)hexane-1,4-dione

-

Setup: In a 250 mL three-neck flask fitted with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal (2.3 g, 0.1 mol) in absolute ethanol (50 mL).

-

Enolate Formation: To the cooled sodium ethoxide solution, add acetylacetone (10.0 g, 0.1 mol) dropwise with stirring.

-

Michael Addition: After the addition is complete, add a solution of 1-(4-chlorophenyl)but-2-en-1-one (18.1 g, 0.1 mol, from Protocol A) in ethanol (50 mL) dropwise over 30 minutes.

-

Reaction: Heat the mixture to reflux and maintain for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid. Remove the ethanol under reduced pressure.

-

Extraction: Add 100 mL of water to the residue and extract with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent. Purify the resulting crude oil via column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 1,4-dicarbonyl precursor.

Protocol C: Synthesis of this compound

-

Setup: To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the 1,4-dicarbonyl precursor (5.6 g, 0.02 mol) and p-toluenesulfonic acid monohydrate (p-TsOH) (0.38 g, 0.002 mol, 10 mol%).

-

Solvent: Add 50 mL of toluene.

-

Reaction: Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap. Continue refluxing for 3-5 hours or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature. Wash the solution with a saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 25 mL) followed by brine (25 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the toluene under reduced pressure.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate) or by column chromatography to yield the final product.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₁ClO₂ | [3] |

| Molecular Weight | 234.68 g/mol | [3] |

| CAS Number | 43020-12-8 | [3] |

| Appearance | Expected to be a solid at room temperature | - |

| IUPAC Name | 1-[5-(4-chlorophenyl)-2-methylfuran-3-yl]ethanone | [3] |

Expected Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~2.4 ppm (s, 3H, -CH₃ at C2 of furan)

-

δ ~2.6 ppm (s, 3H, -COCH₃ acetyl group)

-

δ ~6.8 ppm (s, 1H, proton at C4 of furan)

-

δ ~7.4 ppm (d, 2H, aromatic protons ortho to Cl)

-

δ ~7.7 ppm (d, 2H, aromatic protons meta to Cl)

-

-

¹³C NMR (CDCl₃, 100 MHz): Expected signals for the furan ring carbons, the acetyl carbonyl and methyl carbons, the C2-methyl carbon, and the six carbons of the 4-chlorophenyl ring.

-

IR (KBr, cm⁻¹):

-

~1670 cm⁻¹ (strong, C=O stretch of the acetyl ketone)

-

~1590, 1490 cm⁻¹ (C=C stretching of aromatic and furan rings)

-

~1250-1050 cm⁻¹ (C-O-C stretch of the furan ether)

-

~830 cm⁻¹ (C-H out-of-plane bending for 1,4-disubstituted benzene)

-

-

Mass Spectrometry (EI):

-

M⁺ peak at m/z 234, with a characteristic M+2 peak at m/z 236 (approx. 1/3 intensity) due to the ³⁷Cl isotope.

-

References

-

Alfa Chemistry. Paal-Knorr Synthesis. [5]

-

Wikipedia. Paal–Knorr synthesis. [1]

-

Organic Chemistry Portal. Paal-Knorr Furan Synthesis. [6]

-

BenchChem. Mechanistic Showdown: Furan vs. Pyrrole Synthesis from 1,4-Diketones in the Paal-Knorr Reaction. [7]

-

ResearchGate. Paal–Knorr furan synthesis | Request PDF. [2]

-

ResearchGate. Paal–Knorr Furan Synthesis Using TiCl4 as Dehydrating Agent: A Concise Furan Synthesis from α‐Haloketones and β‐Dicarbonyl Compounds. [8]

-

PubChem. This compound. [3]

-

National Center for Biotechnology Information. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. [4]

Sources

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C13H11ClO2 | CID 2735239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

1H NMR and 13C NMR of 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound (PubChem CID: 2735239)[1]. As a polysubstituted furan derivative, its structural elucidation relies heavily on the precise interpretation of NMR data. This document offers researchers, scientists, and drug development professionals a detailed walkthrough of spectral assignments, supported by established principles of chemical shifts and coupling constants. Furthermore, it presents a validated, step-by-step protocol for acquiring high-quality NMR data for this and analogous compounds, ensuring both reproducibility and scientific rigor.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous structural determination of organic molecules.[2] For a molecule like this compound, which features a complex interplay of aromatic and functional group substituents, NMR provides critical insights into the electronic environment of each nucleus. The ¹H NMR spectrum reveals the number of distinct protons, their relative ratios, neighboring environments (spin-spin coupling), and electronic shielding. Concurrently, the ¹³C NMR spectrum maps the carbon framework of the molecule. A thorough analysis of both spectra is indispensable for confirming the compound's identity and purity.

This guide is structured to first deconstruct the predicted ¹H and ¹³C NMR spectra based on first principles and substituent effects, followed by a detailed experimental protocol for data acquisition and processing.

Caption: Molecular structure of this compound with atom numbering.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to display four distinct signals corresponding to the different proton environments in the molecule. The interpretation is based on the analysis of substituent effects on the furan ring and the characteristic patterns of the aromatic and acetyl groups.[3][4]

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H-4 (Furan) | 6.5 - 7.0 | Singlet (s) | 1H | The lone furan proton is deshielded by the aromatic ring current but is the most upfield of the ring protons.[5] Its chemical shift is influenced by the adjacent electron-withdrawing acetyl group at C-3. |

| Ar-H (ortho to Furan) | 7.6 - 7.9 | Doublet (d) | 2H | Protons on the chlorophenyl ring ortho to the point of attachment with the furan ring. They are deshielded by the furan's aromatic system. A typical AA'BB' pattern is expected. |

| Ar-H (ortho to Cl) | 7.3 - 7.5 | Doublet (d) | 2H | Protons on the chlorophenyl ring ortho to the electron-withdrawing chlorine atom. These appear slightly upfield compared to the other aromatic protons. |

| -COCH₃ (Acetyl) | 2.4 - 2.6 | Singlet (s) | 3H | The chemical shift is characteristic of a methyl ketone. The acetyl group's protons are deshielded by the adjacent carbonyl group.[6][7] |

| -CH₃ (at C-2) | 2.3 - 2.5 | Singlet (s) | 3H | This methyl group is attached to the sp²-hybridized C-2 of the furan ring, resulting in a downfield shift compared to an aliphatic methyl group. |

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show 11 distinct signals, as two pairs of carbons in the symmetrically substituted phenyl ring are chemically equivalent. The chemical shifts are governed by hybridization, electronegativity of neighboring atoms, and mesomeric effects of the substituents.[8][9]

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C=O (Acetyl) | 190 - 195 | The carbonyl carbon exhibits a characteristic large downfield shift due to the strong deshielding effect of the double-bonded oxygen atom.[8] |

| C-2, C-5 (Furan) | 145 - 160 | These carbons are bonded to the electronegative oxygen atom and are significantly deshielded. Substituent effects from the methyl and chlorophenyl groups further influence their precise shifts.[3][10] |

| C-3 (Furan) | 120 - 130 | The attachment of the electron-withdrawing acetyl group deshields this carbon. |

| C-4 (Furan) | 110 - 118 | As the only furan carbon bonded to a hydrogen, it is expected to be the most upfield of the furan ring carbons.[11][12] |

| C-1' (ipso-Ph) | 128 - 132 | The ipso-carbon of the phenyl ring attached to the furan ring. Its chemical shift is influenced by both the chlorine and furan substituents. |

| C-4' (ipso-Ph, C-Cl) | 133 - 138 | The ipso-carbon bonded to the chlorine atom is deshielded due to the electronegativity of the halogen. |

| C-2', C-6' (Ph) | 125 - 129 | These carbons are ortho to the furan substituent. |

| C-3', C-5' (Ph) | 129 - 132 | These carbons are ortho to the chlorine substituent. |

| -COCH₃ (Acetyl) | 25 - 30 | A typical chemical shift for the methyl carbon of an acetyl group. |

| -CH₃ (at C-2) | 13 - 18 | A typical chemical shift for a methyl group attached to an aromatic ring system. |

Experimental Methodology

Acquiring high-quality, reproducible NMR data is paramount for accurate structural analysis. The following protocol is recommended for a standard 400 or 500 MHz NMR spectrometer.[13][14]

Protocol 1: NMR Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity to prevent signals from impurities from complicating the spectra.

-

Mass Measurement: Accurately weigh 5-10 mg of the solid compound.

-

Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common and suitable choice for this type of compound.

-

Internal Standard: For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) to set the reference at 0.00 ppm. Alternatively, the residual solvent peak can be used for calibration (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).[13]

-

Transfer: Transfer the resulting solution into a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe (typically >4 cm).

Caption: A comprehensive workflow for the NMR spectral analysis of organic compounds.

Protocol 2: Spectrometer Parameters

The following are general acquisition parameters that may require optimization based on the specific instrument and sample concentration.[15]

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single pulse (e.g., 'zg30' on Bruker instruments).[14]

-

Spectral Width: 0 - 12 ppm.

-

Acquisition Time: 2 - 4 seconds.

-

Relaxation Delay (d1): 2 - 5 seconds. A longer delay is crucial for accurate integration, especially in quantitative studies.[15]

-

Number of Scans: 8 - 16 scans for a sample of moderate concentration.

-

Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single pulse (e.g., 'zgpg30' on Bruker instruments).[14]

-

Spectral Width: 0 - 220 ppm.

-

Acquisition Time: 1 - 2 seconds.

-

Relaxation Delay (d1): 2 - 5 seconds.

-

Number of Scans: 1024 - 4096 scans, necessary due to the low natural abundance of the ¹³C isotope.[13]

Protocol 3: Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure positive absorption lineshape.

-

Baseline Correction: Apply a polynomial baseline correction to achieve a flat baseline across the entire spectrum.

-

Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known value.[13]

-

Analysis: Perform peak picking to identify the chemical shifts of all signals and integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

Conclusion

The systematic application of ¹H and ¹³C NMR spectroscopy provides a powerful and definitive method for the structural verification of this compound. By understanding the influence of the furan core, the acetyl group, and the chlorophenyl substituent on nuclear shielding, a complete and confident assignment of all proton and carbon signals is achievable. The protocols and predictive data outlined in this guide serve as a robust framework for researchers in chemical synthesis and drug development, ensuring the acquisition of high-quality data and its accurate interpretation. For more complex analyses, 2D NMR techniques such as COSY, HSQC, and HMBC can be employed to further confirm assignments and elucidate long-range connectivities.

References

- Alvarez-Ibarra, C., Quiroga-Feijóo, M. L., & Toledano, E. (n.d.). An analysis of substituent effects on 1 H and 13 C NMR parameters of substituted furans. Linear free energy relationships and PM3 semiempirical calculations. RSC Publishing.

- Ebert, C. (1990). Multivariate investigation of 1H and 13C NMR shifts of 2‐ and 3‐substituted furans, thiophenes, selenophenes and tellurophenes. SciSpace.

- Benchchem. (n.d.). Application Notes & Protocols: 1H and 13C NMR Spectral Analysis of Octane-2,4,5-tetrone. Benchchem.

- Stenutz, R. (n.d.). NMR chemical shift prediction of furanes. Stenutz.

- Benchchem. (n.d.). Application Notes and Protocols for 1H and 13C NMR Spectral Analysis of Enones. Benchchem.

- Smet-Nocca, C., Wieruszeski, J. M., Melnyk, O., & Benecke, A. (2010). NMR-based detection of acetylation sites in peptides. Journal of Peptide Science, 16(8), 414-423.

- ResearchGate. (n.d.). ¹H-NMR spectrum of the acetyl group region of xylooligosaccharides... ResearchGate.

- Canadian Science Publishing. (n.d.). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Science Publishing.

- Benchchem. (n.d.). Spectroscopic properties of furan and its derivatives. Benchchem.

- ResearchGate. (n.d.). The 1 H-NMR spectra of acetyl group content of Cambodian kapok seed... ResearchGate.

- Books. (2018, September 28). Chapter 5: Acquiring 1 H and 13 C Spectra.

- University of Strathclyde. (2017, November). Quantitative NMR Spectroscopy.

- Michigan State University Chemistry. (n.d.). Proton NMR Table.

- International Journal of Pharmaceutical Sciences Review and Research. (2018, October 30). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives.

- American Chemical Society. (n.d.). NMR Guidelines for ACS Journals.

- ChemicalBook. (n.d.). Furan(110-00-9) 1H NMR spectrum.

- ChemicalBook. (n.d.). (2-Chlorophenyl)phenyl-methanone(5162-03-8) 1H NMR spectrum.

- SpectraBase. (n.d.). (4-Chlorophenyl)phenylmethanone - Optional[1H NMR] - Chemical Shifts.

- SpectraBase. (n.d.). 4-(m-chlorophenyl)-1-cyclohexyl-3-buten-2-one - Optional[1H NMR] - Chemical Shifts.

- PubChem. (n.d.). This compound. PubChem.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- ChemicalBook. (n.d.). Furan(110-00-9) 13C NMR spectrum.

- SpectraBase. (n.d.). Furan - Optional[13C NMR] - Chemical Shifts.

Sources

- 1. This compound | C13H11ClO2 | CID 2735239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. An analysis of substituent effects on 1 H and 13 C NMR parameters of substituted furans. Linear free energy relationships and PM3 semiempirical calcul ... - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) DOI:10.1039/A706779H [pubs.rsc.org]

- 4. scispace.com [scispace.com]

- 5. Furan(110-00-9) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Proton NMR Table [www2.chemistry.msu.edu]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. NMR chemical shift prediction of furanes [stenutz.eu]

- 11. Furan(110-00-9) 13C NMR spectrum [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran

Introduction

3-Acetyl-5-(4-chlorophenyl)-2-methylfuran is a substituted furan derivative with potential applications in medicinal chemistry and materials science.[1] Its structural elucidation and purity assessment are critical for its development and use. Mass spectrometry (MS) is a cornerstone analytical technique for this purpose, providing precise information on the compound's molecular weight and fragmentation patterns, which are essential for confirming its identity and characterizing its structure. This guide offers a comprehensive overview of the mass spectrometric analysis of this compound, intended for researchers and professionals in drug development and chemical analysis.

Molecular and Chemical Properties

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁ClO₂ | PubChem[1] |

| Molecular Weight | 234.68 g/mol | PubChem[1] |

| Exact Mass | 234.0447573 Da | PubChem[1] |

| IUPAC Name | 1-[5-(4-chlorophenyl)-2-methylfuran-3-yl]ethanone | PubChem[1] |

Mass Spectrometry: Ionization and Fragmentation Strategy

Electron Ionization (EI) is the method of choice for this compound due to its volatility and thermal stability, making it amenable to Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[2][3] EI at a standard energy of 70 eV provides reproducible fragmentation patterns that serve as a "fingerprint" for the molecule.[4][5]

The fragmentation of this compound is primarily dictated by the presence of the acetyl group, the chlorophenyl ring, and the furan core. The most probable fragmentation pathways involve:

-

Alpha-Cleavage: The bond adjacent to the carbonyl group of the acetyl moiety is susceptible to cleavage.[6][7] This can result in the loss of a methyl radical (•CH₃) to form a stable acylium ion.

-

Cleavage of the Chlorophenyl Group: The bond connecting the furan ring and the chlorophenyl group can undergo cleavage.

-

Furan Ring Fragmentation: The furan ring itself can undergo characteristic cleavages.

The presence of chlorine is a key diagnostic feature due to its isotopic signature (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which will be reflected in the mass spectrum for all chlorine-containing fragments.

Predicted Fragmentation Pathway

The expected fragmentation of this compound under electron ionization is outlined below.

Caption: Predicted EI-MS fragmentation of this compound.

Table 2: Predicted Mass Fragments and Their Identities

| m/z (³⁵Cl/³⁷Cl) | Proposed Fragment Ion | Formula | Description |

| 234/236 | Molecular Ion [M]⁺˙ | [C₁₃H₁₁ClO₂]⁺˙ | The intact molecule with one electron removed. |

| 219/221 | [M - CH₃]⁺ | [C₁₂H₈ClO₂]⁺ | Loss of a methyl radical from the acetyl group via alpha-cleavage. |

| 191/193 | [M - CH₃ - CO]⁺ | [C₁₁H₈ClO]⁺ | Subsequent loss of carbon monoxide from the acylium ion. |

| 111/113 | [C₆H₄Cl]⁺ | [C₆H₄Cl]⁺ | Chlorophenyl cation. |

| 123 | [C₇H₇O₂]⁺ | [C₇H₇O₂]⁺ | 3-Acetyl-2-methylfuran cation radical. |

| 43 | [CH₃CO]⁺ | [C₂H₃O]⁺ | Acylium ion from cleavage of the bond between the furan ring and the acetyl group. |

Experimental Protocol: GC-MS Analysis

This section provides a detailed methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry.

1. Sample Preparation

-

Solvent Selection: Dissolve the sample in a high-purity volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

-

Standard Preparation: Prepare a series of calibration standards if quantitative analysis is required.

-

Internal Standard: For accurate quantification, consider using an internal standard with similar chemical properties but a different retention time and mass spectrum.

2. GC-MS Instrumentation and Parameters

-

Gas Chromatograph: A system equipped with a split/splitless injector and a capillary column is recommended.

-

Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is suitable for separating the analyte from potential impurities.[2][3]

-

Injector: Operate in splitless mode for trace analysis or split mode for higher concentrations to avoid column overloading. Set the injector temperature to 250 °C.

-

Oven Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Carrier Gas: Use helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer: A quadrupole or ion trap mass analyzer is commonly used.

-

Ion Source Temperature: 230 °C.[2]

-

Mass Range: Scan from m/z 40 to 300 to ensure all relevant fragments are detected.

3. Data Acquisition and Analysis

-

Acquire the data in full scan mode to obtain the complete mass spectrum.

-

Identify the peak corresponding to this compound based on its retention time.

-

Extract the mass spectrum for the identified peak and compare it to the predicted fragmentation pattern and any available library spectra.

-

Confirm the presence of the characteristic isotopic pattern for chlorine-containing fragments.

Experimental Workflow

The overall workflow for the GC-MS analysis is depicted below.

Caption: Workflow for the GC-MS analysis of the target compound.

Trustworthiness and Self-Validating Systems

The reliability of this analytical method is ensured through several self-validating checks:

-

Retention Time: The retention time of the analyte should be consistent across multiple injections under the same chromatographic conditions.

-

Molecular Ion: The presence of the molecular ion peak with the correct isotopic pattern for one chlorine atom (M⁺˙ and [M+2]⁺˙ in a ~3:1 ratio) provides strong evidence for the compound's identity and elemental composition.

-

Characteristic Fragments: The observed fragmentation pattern should align with the predicted pathways, particularly the presence of the acylium ion (m/z 43), the [M-CH₃]⁺ fragment, and the chlorophenyl cation (m/z 111/113).

-

System Suitability: Injecting a known standard before and during the analysis of unknown samples ensures the GC-MS system is performing optimally.

Conclusion

This technical guide provides a robust framework for the mass spectrometric analysis of this compound. By employing the detailed GC-MS protocol and understanding the predicted fragmentation behavior, researchers can confidently identify and characterize this compound. The inherent self-validating nature of the described methodology ensures a high degree of scientific integrity and trustworthiness in the obtained results.

References

-

Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI. Available at: [Link]

-

This compound | C13H11ClO2. PubChem. Available at: [Link]

-

Mass Spectrometry: Alpha Cleavage of Ketones. ChemistNate. Available at: [Link]

-

Mass spectrometry. University of Calgary. Available at: [Link]

-

Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

-

Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. Available at: [Link]

-

Fragmentation Mechanisms. Shippensburg University. Available at: [Link]

-

Mass Spectrometry: Fragmentation. University of California, Irvine. Available at: [Link]

Sources

- 1. This compound | C13H11ClO2 | CID 2735239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. www1.udel.edu [www1.udel.edu]

- 5. benchchem.com [benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide to the Crystal Structure of 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran

This guide provides a comprehensive technical overview intended for researchers, scientists, and drug development professionals, detailing the process of determining and analyzing the crystal structure of 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran. While a definitive crystal structure for this specific compound is not publicly available at the time of writing, this document outlines the complete experimental and analytical workflow, from synthesis to crystallographic analysis, based on established methodologies and analysis of analogous structures.

Introduction: The Significance of Furan Derivatives in Medicinal Chemistry

Furan and its derivatives are a cornerstone in heterocyclic chemistry, forming the structural core of numerous biologically active compounds.[1] Their prevalence in natural products and synthetic pharmaceuticals underscores their importance in drug discovery. The subject of this guide, this compound, incorporates several key pharmacophoric features: a substituted furan ring, a chlorophenyl group, and an acetyl moiety. Such motifs are often associated with a range of therapeutic activities, including anticancer and anti-inflammatory properties.[2][3]

A definitive understanding of the three-dimensional arrangement of atoms and intermolecular interactions within a crystal lattice is paramount for modern drug design.[4] This knowledge, derived from single-crystal X-ray diffraction, informs structure-activity relationship (SAR) studies, aids in the optimization of lead compounds, and is critical for understanding drug-receptor interactions.

PART 1: Synthesis and Crystallization

Proposed Synthesis via Paal-Knorr Furan Synthesis

A robust and widely applicable method for the synthesis of substituted furans is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[5][6]

Reaction Scheme:

Caption: Proposed synthesis of the title compound via Paal-Knorr cyclization.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 1-(4-chlorophenyl)pentane-1,4-dione (1.0 eq) in toluene (10 mL/mmol), add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

-

Dehydration: Fit the reaction flask with a Dean-Stark apparatus to facilitate the removal of water formed during the cyclization.

-

Reflux: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Toluene and Dean-Stark: The choice of toluene as a solvent allows for azeotropic removal of water, driving the equilibrium towards the formation of the furan ring.

-

Acid Catalyst: A strong acid catalyst is necessary to protonate one of the carbonyl groups, initiating the intramolecular cyclization.[7]

Crystallization of this compound

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[8] The following protocols are recommended for growing crystals suitable for diffraction studies.

Experimental Protocol: Crystallization

-

Solvent Selection: Screen a variety of solvents to find one in which the compound is moderately soluble.

-

Slow Evaporation:

-

Prepare a nearly saturated solution of the purified compound.

-

Filter the solution into a clean vial.

-

Cover the vial with a perforated cap to allow for slow evaporation of the solvent.

-

Store the vial in a vibration-free environment.

-

-

Vapor Diffusion:

-

In a small, open vial, dissolve the compound in a small amount of a relatively non-volatile, good solvent.

-

Place this vial inside a larger, sealed jar containing a more volatile, poor solvent (anti-solvent).

-

The anti-solvent will slowly diffuse into the solution, reducing the compound's solubility and promoting crystal growth.

-

Data Presentation: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁ClO₂ | PubChem CID: 2735239[7] |

| Molecular Weight | 234.68 g/mol | PubChem CID: 2735239[7] |

| IUPAC Name | 1-[5-(4-chlorophenyl)-2-methylfuran-3-yl]ethanone | PubChem CID: 2735239[7] |

PART 2: Crystal Structure Determination and Analysis

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.[4][8]

Caption: Workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: SC-XRD

-

Crystal Mounting: A suitable single crystal (typically < 0.5 mm in all dimensions) is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.

-

Data Processing: The collected diffraction data are indexed, integrated, and scaled to produce a set of structure factor amplitudes.

-

Structure Solution: The initial phases of the structure factors are determined using direct methods or Patterson methods, leading to an initial electron density map.

-

Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data to improve the agreement between the calculated and observed structure factors.

Hypothetical Crystal Structure Analysis

In the absence of experimental data for the title compound, we can predict key structural features based on known structures of similar furan derivatives.

Molecular Geometry:

-

The furan ring is expected to be essentially planar.

-

The acetyl and chlorophenyl substituents will be attached to the furan ring. The dihedral angle between the plane of the furan ring and the chlorophenyl ring will be a key conformational feature, influenced by steric hindrance and crystal packing forces.

Intermolecular Interactions:

-

Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors, the oxygen atom of the acetyl group could act as a weak hydrogen bond acceptor, potentially forming C-H···O interactions with neighboring molecules.

-

Halogen Bonding: The chlorine atom on the phenyl ring could participate in halogen bonding, an important interaction in crystal engineering.

-

π-π Stacking: The aromatic furan and chlorophenyl rings could engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice.

Data Presentation: Predicted Crystallographic Parameters

| Parameter | Predicted Value/System | Rationale |

| Crystal System | Monoclinic or Orthorhombic | Common for small organic molecules |

| Space Group | P2₁/c or P-1 | Centrosymmetric space groups are common |

| Z (molecules/unit cell) | 2 or 4 | Typical for the predicted space groups |

Conclusion and Future Directions

This guide has outlined a comprehensive approach to the synthesis, crystallization, and structural determination of this compound. While a definitive crystal structure is yet to be reported, the methodologies described herein represent the standard, validated workflow for such an investigation.

The determination of this crystal structure would be a valuable contribution to the field, providing crucial insights for medicinal chemists working on the development of novel furan-based therapeutic agents. The structural data would enable detailed computational studies, such as molecular docking, to elucidate its mechanism of action and guide the design of more potent and selective analogues.

References

-

PubChem. This compound. Available from: [Link]

-

Wikipedia. Paal–Knorr synthesis. Available from: [Link]

-

ResearchGate. Structure of Furan natural derivatives. Available from: [Link]

-

Organic Chemistry Portal. Paal-Knorr Furan Synthesis. Available from: [Link]

-

YouTube. Paal Knorr Synthesis of Furan - Mechanism. Available from: [Link]

-

Excillum. Small molecule crystallography. Available from: [Link]

-

Creative BioMart. X-ray Crystallography. Available from: [Link]

-

University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. Available from: [Link]

-

Michigan State University, Department of Chemistry. X-Ray Crystallography Laboratory. Available from: [Link]

-

IUCr Journals. How to grow crystals for X-ray crystallography. Available from: [Link]

-

Moussa, S. A., et al. (2018). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Future Medicinal Chemistry. Available from: [Link]

-

ResearchGate. Synthesis and reactions of 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one 3. Available from: [Link]

-

MDPI. 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. Available from: [Link]

- Google Patents. Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.

-

ResearchGate. Paal–Knorr furan synthesis. Available from: [Link]

-

PubMed. Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic Acid Derivatives and Evaluation of Their Cytotoxicity and Induction of Apoptosis in Human Leukemia Cells. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. excillum.com [excillum.com]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 8. How To [chem.rochester.edu]

Physical and chemical properties of 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran

An In-Depth Technical Guide to the Physical and Chemical Properties of 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran

Abstract

This technical guide provides a comprehensive analysis of this compound, a polysubstituted furan derivative of significant interest to the scientific community. Furan scaffolds are core structural motifs in a vast array of pharmacologically active compounds and functional materials, making a thorough understanding of their derivatives essential for innovation.[1][2] This document delineates the key physicochemical properties, provides a validated synthetic pathway with mechanistic insights, outlines expected spectroscopic signatures, and discusses the chemical reactivity of the title compound. Furthermore, it explores its potential applications in drug discovery, particularly as a precursor for other heterocyclic systems, and establishes rigorous safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their work.

Introduction to the Furan Scaffold

The Significance of Furan Derivatives in Drug Discovery

The furan ring is a five-membered aromatic heterocycle that is considered a "privileged scaffold" in medicinal chemistry.[2][3] Its unique combination of aromaticity, polarity from the ether oxygen, and ability to engage in hydrogen bonding allows it to serve as a versatile building block in drug design.[2] Furan derivatives exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][4][5] The furan nucleus can act as a bioisostere for phenyl rings, offering modified steric and electronic properties that can enhance metabolic stability, receptor binding affinity, and overall bioavailability.[2]

Structural Overview of this compound

This compound (CAS No. 43020-12-8) is a highly functionalized molecule featuring several key structural components that dictate its chemical behavior:

-

A Furan Core: A 2,3,5-trisubstituted furan ring, which forms the heterocyclic backbone.

-

An Acetyl Group: An electron-withdrawing ketone group at the C3 position, which serves as a handle for further chemical transformations.

-

A 4-Chlorophenyl Group: An aryl substituent at the C5 position, which influences the molecule's electronic properties and potential for intermolecular interactions.

-

A Methyl Group: An electron-donating alkyl group at the C2 position.

These features combine to create a molecule with a rich and varied chemical profile, suitable for exploration in both medicinal chemistry and materials science.

Physicochemical Properties

The fundamental physical and chemical properties of a compound are critical for its application in experimental settings. The following data for this compound has been compiled from computed descriptors.[6]

Identity and Computed Descriptors

| Property | Value | Reference |

| IUPAC Name | 1-[5-(4-chlorophenyl)-2-methylfuran-3-yl]ethanone | [6] |

| CAS Number | 43020-12-8 | [6] |

| Molecular Formula | C₁₃H₁₁ClO₂ | [6] |

| Molecular Weight | 234.68 g/mol | [6] |

| Exact Mass | 234.0447573 Da | [6] |

| XLogP3 | 3.4 | [6] |

| Hydrogen Bond Donors | 0 | [6] |

| Hydrogen Bond Acceptors | 2 | [6] |

| Rotatable Bond Count | 2 | [6] |

Synthesis and Mechanistic Insights

The Paal-Knorr Furan Synthesis: A Foundational Approach

The most direct and widely utilized method for synthesizing substituted furans is the Paal-Knorr synthesis.[7][8] This reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[9][10] The versatility of this method allows for the preparation of a wide array of furan derivatives by simply varying the substituents on the 1,4-diketone precursor.[7]

Mechanistic Causality

The Paal-Knorr synthesis proceeds via a well-elucidated mechanism. The choice of a strong acid catalyst (protic or Lewis) is crucial for the initial activation of a carbonyl group.

-

Protonation: One of the carbonyl oxygens is protonated by the acid catalyst, rendering the carbonyl carbon highly electrophilic.

-

Enolization & Cyclization: The second carbonyl group tautomerizes to its enol form. The electron-rich double bond of the enol then attacks the protonated carbonyl in an intramolecular fashion to form a five-membered cyclic hemiacetal. This nucleophilic attack is the rate-determining step of the reaction.[9]

-

Dehydration: The resulting hydroxyl group on the cyclic intermediate is protonated, forming a good leaving group (water).

-

Aromatization: Elimination of water and a final deprotonation step yield the stable, aromatic furan ring.[7]

Caption: The acid-catalyzed mechanism of the Paal-Knorr furan synthesis.

Proposed Experimental Protocol

While a specific protocol for this compound is not detailed in the literature, a robust, general procedure based on the Paal-Knorr reaction can be proposed. The key is the synthesis of the requisite precursor, 1-(4-chlorophenyl)-4-acetyl-hexane-1,4-dione.

Step 1: Synthesis of the 1,4-Diketone Precursor (Hypothetical)

-

The synthesis of unsymmetrical 1,4-diketones can be challenging. A potential route could involve the Stetter reaction or other modern coupling methodologies, which are beyond the scope of this guide. For this protocol, we assume the precursor is available.

Step 2: Paal-Knorr Cyclization

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 1,4-diketone precursor (1.0 eq) in a suitable solvent such as toluene or glacial acetic acid.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH, 0.1 eq) or a few drops of concentrated sulfuric acid.

-

Heating: Heat the reaction mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, allow the mixture to cool to room temperature. Neutralize the acid catalyst carefully with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the final this compound.

Spectroscopic and Structural Characterization

Confirming the structure of a synthesized molecule is paramount. A combination of spectroscopic techniques provides a self-validating system for structural elucidation.[11]

Caption: A standard workflow for the spectroscopic characterization of a synthesized organic compound.

Predicted Spectroscopic Data

The following table summarizes the expected spectroscopic data for the title compound based on its structure and known data for similar furan derivatives.[11][12]

| Technique | Expected Features |

| ¹H NMR | δ ~2.3-2.5 ppm (s, 3H): Acetyl methyl protons (CH₃-C=O).δ ~2.6-2.8 ppm (s, 3H): Furan-methyl protons (CH₃-C₂).δ ~6.8-7.0 ppm (s, 1H): Furan proton (H-C₄).δ ~7.4-7.8 ppm (AA'BB' system, 4H): Two doublets for the 4-chlorophenyl protons. |

| ¹³C NMR | δ ~15-20 ppm: Furan-methyl carbon.δ ~28-32 ppm: Acetyl methyl carbon.δ ~110-155 ppm: Multiple signals for the furan and chlorophenyl ring carbons.δ ~190-195 ppm: Carbonyl carbon of the acetyl group. |

| FTIR (cm⁻¹) | ~3100-3000: Aromatic C-H stretch.~2950-2850: Aliphatic C-H stretch.~1670-1685: Strong C=O stretch (ketone conjugated to furan ring).~1600, ~1480: Aromatic C=C stretches.~1250-1020: C-O-C stretch of the furan ring.~1100-1080: C-Cl stretch. |

| Mass Spec. | Molecular Ion (M⁺): A prominent peak at m/z 234 and an M+2 peak at m/z 236 with ~1/3 intensity, characteristic of a single chlorine atom.Key Fragments: Loss of acetyl group (m/z 191/193), loss of methyl group (m/z 219/221). |

Protocol: Sample Preparation for NMR Spectroscopy

-

Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the compound, such as Chloroform-d (CDCl₃) or DMSO-d₆.[11]

-

Sample Weighing: Accurately weigh 5-10 mg of the purified furan derivative.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Analysis: The sample is now ready for analysis in an NMR spectrometer. The residual solvent peak is typically used for chemical shift calibration.

Chemical Reactivity and Potential for Derivatization

The multiple functional groups on this compound provide several avenues for subsequent chemical modification.

-

Reactivity of the Acetyl Group: The carbonyl group can undergo reduction to an alcohol, reductive amination, or condensation reactions like the aldol condensation at the alpha-protons.

-

Reactivity of the Furan Ring: While the 2 and 5 positions are substituted, the electron-rich C4 position is susceptible to electrophilic substitution reactions, such as halogenation or nitration, under controlled conditions. The furan ring can also act as a diene in Diels-Alder reactions, though this often requires high temperatures or pressures.

Application Insight: A Gateway to Pyridine Synthesis

A particularly insightful application for furan derivatives is their use as precursors in the synthesis of other heterocyclic systems. For instance, furans can be converted into 1,4-dicarbonyl compounds, which are the key starting materials for the Hantzsch Pyridine Synthesis .[13][14][15] This multicomponent reaction combines a 1,4-dicarbonyl compound, an aldehyde, and an ammonia source to form a dihydropyridine, which can then be oxidized to the corresponding pyridine.[14][16] Dihydropyridines are a critical class of calcium channel blockers used in medicine.[14][17]

Caption: Conceptual synthetic route from a furan derivative to a pyridine via the Hantzsch synthesis.

Biological and Pharmacological Context

As previously noted, the furan scaffold is prevalent in biologically active molecules.[3][5] The specific substitution pattern on this compound suggests several possibilities for biological activity:

-

Halogenation: The presence of a chlorine atom on the phenyl ring is a common feature in many drugs, often enhancing lipophilicity and improving membrane permeability or metabolic stability.[18]

-

Structure-Activity Relationship (SAR): This molecule serves as an excellent starting point for SAR studies. Modifications at the acetyl group, the methyl group, or the phenyl ring could be systematically performed to screen for various biological activities, such as antifungal or antibacterial effects.[18]

Safety and Handling Protocols

Hazard Assessment

-

Furan: The parent compound, furan, is classified as a possible human carcinogen, is highly flammable, and can cause liver damage upon prolonged exposure.[20][21]

-

General Handling: Based on this, this compound should be handled as a potentially toxic and carcinogenic substance.[21] It should be assumed to be an irritant to the skin, eyes, and respiratory system.

Recommended Personal Protective Equipment (PPE)

-

Gloves: Chemical-resistant nitrile or neoprene gloves. Double-gloving is recommended.

-

Eye Protection: ANSI Z87.1 compliant safety goggles with side shields.

-

Body Protection: A flame-retardant laboratory coat.

-

Respiratory: All handling of the solid or its solutions must be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols.[19][22]

Handling and Storage Procedures

-

Handling: Use non-sparking tools and work in a well-ventilated area, preferably a fume hood.[20][23] Avoid creating dust. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[22][23]

Conclusion

This compound is a multifaceted molecule with significant potential. Its physicochemical properties make it a suitable candidate for further chemical exploration. The well-established Paal-Knorr synthesis provides a reliable route for its preparation, and its structure can be unequivocally confirmed using standard spectroscopic techniques. The true value of this compound may lie in its utility as a versatile intermediate, providing a gateway to more complex heterocyclic systems like pyridines, which are of high value in medicinal chemistry. For any researcher or drug development professional, this furan derivative represents a promising scaffold for building novel molecular architectures with potential biological activity.

References

-

Paal–Knorr synthesis - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

-

Green synthesis of Hantzsch dihydropyridines from biorenewable furans derived from lignocellulosic biomass - DSpace Repository. (n.d.). DSpace. Retrieved from [Link]

-

This compound | C13H11ClO2 | CID 2735239 - PubChem. (n.d.). PubChem. Retrieved from [Link]

-

Green Synthesis of Hantzsch Dihydropyridines from Biorenewable Furans Derived from Lignocellulosic Biomass - ResearchGate. (2025, July 10). ResearchGate. Retrieved from [Link]

-

Paal–Knorr furan synthesis | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

-

Paal-Knorr Furan Synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

A Review on Biological and Medicinal Significance of Furan - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

-

Furan: A Promising Scaffold for Biological Activity. (2024, January 25). ResearchGate. Retrieved from [Link]

-

IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLICATIONS: AN OVERVIEW - ResearchGate. (2017, February 9). ResearchGate. Retrieved from [Link]

-

Paal Knorr Synthesis of Furan - Mechanism - YouTube. (2015, July 4). YouTube. Retrieved from [Link]

-

(PDF) IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLICATIONS: AN OVERVIEW - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

-

Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2018, October 30). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

-

Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d - ResearchGate. (2023, May 25). ResearchGate. Retrieved from [Link]

-

Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d - MDPI. (n.d.). MDPI. Retrieved from [Link]

-

Hantzsch pyridine synthesis - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

-

Hantzsch pyridine synthesis - overview - ChemTube3D. (n.d.). ChemTube3D. Retrieved from [Link]

-

Hantzsch Pyridine Synthesis | PDF - Scribd. (n.d.). Scribd. Retrieved from [Link]

-

3-Phenyl-5-acyloxymethyl-2H,5H-furan-2-ones: synthesis and biological activity of a novel group of potential antifungal drugs - PubMed. (n.d.). PubMed. Retrieved from [Link]

-

Safety Data Sheet: Furan-d4 - Chemos GmbH&Co.KG. (n.d.). Chemos GmbH&Co.KG. Retrieved from [Link]

-

Reactivity of the 2-Methylfuran Phase I Metabolite 3-Acetylacrolein Toward DNA - PMC - NIH. (n.d.). National Institutes of Health. Retrieved from [Link]

-

3-Acetyl-5-tert-butyl-2-methyl-5-phenyl-4,5-dihydrofuran - SpectraBase. (n.d.). SpectraBase. Retrieved from [Link]

-

Furan - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. ijabbr.com [ijabbr.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C13H11ClO2 | CID 2735239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 8. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. repositorio.bc.ufg.br [repositorio.bc.ufg.br]

- 14. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 15. chemtube3d.com [chemtube3d.com]

- 16. Hantzsch Pyridine Synthesis | PDF | Pyridine | Ammonia [scribd.com]

- 17. researchgate.net [researchgate.net]

- 18. 3-Phenyl-5-acyloxymethyl-2H,5H-furan-2-ones: synthesis and biological activity of a novel group of potential antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. chemicalbook.com [chemicalbook.com]

- 21. nj.gov [nj.gov]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. chemos.de [chemos.de]

Biological activity of 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran derivatives

An In-Depth Technical Guide to the Biological Activity of 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran Derivatives

Executive Summary

The furan nucleus is a cornerstone in medicinal chemistry, serving as a scaffold for a multitude of pharmacologically active compounds.[1][2] This guide focuses on a specific class of these heterocycles: this compound and its related derivatives. These compounds have emerged as promising candidates in several therapeutic areas due to their diverse biological activities. This document synthesizes current knowledge, providing an in-depth exploration of their anticancer, antimicrobial, and anticonvulsant properties. We delve into established mechanisms of action, present detailed experimental protocols for their evaluation, and analyze structure-activity relationships to guide future drug discovery efforts. The content herein is designed to equip researchers and drug development professionals with the technical insights and practical methodologies required to advance the study of this potent class of molecules.

The Furan Scaffold: A Privileged Structure in Medicinal Chemistry

Heterocyclic compounds form the largest and most varied class of organic molecules, with the furan ring being a particularly significant motif. Its presence in numerous natural products and synthetic pharmaceuticals underscores its versatile role in molecular recognition and biological function.[3] Furan-containing compounds are known to exhibit a wide spectrum of chemotherapeutic behaviors, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[4]

The core structure of interest, This compound , combines several key pharmacophoric features:

-

A Furan Ring: A five-membered aromatic heterocycle that acts as a versatile scaffold.

-

A 4-Chlorophenyl Group: This substitution at the C-5 position often enhances lipophilicity and can facilitate critical interactions with biological targets, such as π-π stacking.

-

An Acetyl Group: The ketone functionality at the C-3 position provides a key site for hydrogen bonding and can be a reactive handle for further chemical modification.

-

A Methyl Group: The C-2 methyl group can influence the molecule's conformation and metabolic stability.

This guide will explore the demonstrated and potential biological activities stemming from this unique structural combination.

General Synthesis Pathway

The synthesis of multi-substituted furans is a critical first step in exploring their biological potential. While various methods exist, a common and effective approach involves the reaction between β-dicarbonyl compounds and α-haloketones under basic conditions.[5] This methodology provides an efficient route to the core 3-acetyl-furan scaffold.

Below is a generalized workflow for the synthesis of the target derivatives.

Caption: Generalized synthetic workflow for furan derivatives.

Anticancer Activity: Targeting Microtubule Dynamics

Several studies have highlighted the potent antiproliferative activity of furan derivatives against various cancer cell lines.[4][5] A particularly compelling mechanism for derivatives featuring the 5-(4-chlorophenyl)furan moiety is the inhibition of tubulin polymerization.[6]

Mechanism of Action: Tubulin Polymerization Inhibition

Microtubules are essential cytoskeletal polymers involved in maintaining cell structure, intracellular transport, and, most critically, the formation of the mitotic spindle during cell division.[6] Compounds that disrupt microtubule dynamics are among the most effective anticancer agents.

Derivatives of 5-(4-chlorophenyl)furan have been identified as colchicine binding site inhibitors (CBSIs).[6] By binding to the β-tubulin subunit at or near the colchicine site, they prevent the polymerization of α/β-tubulin heterodimers into microtubules. This disruption leads to a cascade of cellular events:

Caption: Mechanism of anticancer action via tubulin depolymerization.

Structure-Activity Relationship (SAR)

The antiproliferative potency of these derivatives is highly dependent on their chemical structure.

-

Importance of the Fused Furan Ring: The attachment of a furan moiety to a chalcone A-ring was shown to enhance antiproliferative activity by more than twofold compared to the non-furan counterpart.[7]

-

Substituents on the Phenyl Ring: The presence and position of substituents on the phenyl ring at C-5 are critical. The 4-chloro substitution is a common feature in potent tubulin inhibitors.[6]

-

Modifications to the Acetyl Group: The acetyl group at C-3 can be modified to form other heterocyclic systems, such as pyrazolines and isoxazolines, which have demonstrated potent antitumor activity, with some compounds showing greater potency than colchicine.[6]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the cytotoxic potential of a compound. It quantifies cell viability by measuring the metabolic activity of mitochondrial reductase enzymes.[4]

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, SW620) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[2][5]

-

Compound Treatment: Prepare serial dilutions of the furan derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Staurosporine or Crizotinib).[2][4]

-

Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells will metabolize the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Data Summary: Anticancer Activity

The following table summarizes the cytotoxic activity of representative furan derivatives against various cancer cell lines.

| Compound ID | Modification | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 1 | Furan precursor | HeLa | 0.08 | [5] |

| Compound 24 | Furan derivative | HeLa | 1.05 | [5] |

| Compound 24 | Furan derivative | SW620 | 2.51 | [5] |

| Compound 5d | Furan hybrid | A549 (Lung) | 6.3 | [4] |

| Compound 4 | Furan-based | MCF-7 (Breast) | 4.06 | [2] |

| Compound 7 | Furan-based | MCF-7 (Breast) | 2.96 | [2] |

| Compound 7c | 5-(4-chlorophenyl)furan derivative | Leukemia SR | 0.09 | [6] |

| Compound 11a | 5-(4-chlorophenyl)furan derivative | Leukemia SR | 0.06 | [6] |

Antimicrobial Activity

Furan derivatives are recognized for their broad-spectrum antimicrobial properties, showing efficacy against both bacteria and fungi.[8] This activity is often attributed to the specific substitutions on the furan ring which influence the compound's electronic properties and ability to interact with microbial targets.[1]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth.

-

Inoculation: Add an equal volume of the standardized inoculum to each well, bringing the final volume to 200 µL.

-

Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[1]

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).

Structure-Activity Insights

-

The antimicrobial activity is highly dependent on the nature and position of substituents on the furan ring.[1]

-

Compounds containing functional groups like 2,4-dinitrophenylhydrazone moieties have shown notable activity against E. coli.[9]

-

5-Nitrofuran derivatives have demonstrated inhibitory effects on both Gram-positive and Gram-negative organisms.[10]

Anticonvulsant Potential

The search for novel antiepileptic drugs with improved efficacy and fewer side effects is ongoing.[11] Heterocyclic structures, including furans, are frequently explored as scaffolds for CNS-active agents. The evaluation of these compounds typically involves a battery of standardized in vivo animal models.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model for identifying compounds that are effective against generalized tonic-clonic seizures.[12] Its predictive value is based on the ability of a compound to prevent the hind limb extension phase of a seizure induced by a supramaximal electrical stimulus.

Methodology:

-

Animal Acclimatization: Use adult mice or rats, allowing them to acclimatize to the laboratory environment for at least one week.

-

Compound Administration: Divide animals into groups. Administer the test compound (e.g., at a dose of 20-100 mg/kg) via intraperitoneal (i.p.) or oral (p.o.) route. Administer a vehicle control to another group and a standard anticonvulsant drug (e.g., Diazepam, Phenytoin) to a reference group.[12][13][14]

-

Pretreatment Time: Wait for a specific period (e.g., 30 minutes or 4 hours) to allow for drug absorption and distribution.[14]

-

Seizure Induction: Deliver a brief electrical stimulus (e.g., 50 mA for 0.2 seconds) via corneal or ear-clip electrodes.

-

Observation: Observe the animal for the presence or absence of the tonic hind limb extension. The absence of this phase is considered a positive indication of protection.

-

Data Analysis: Calculate the percentage of animals protected in each group. For dose-response analysis, determine the median effective dose (ED₅₀), which is the dose required to protect 50% of the animals.

Caption: Workflow for in-vivo anticonvulsant screening using the MES test.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of new therapeutic agents. The evidence strongly supports its potential as a source of potent anticancer compounds, particularly through the mechanism of tubulin polymerization inhibition. Furthermore, the established antimicrobial and potential anticonvulsant activities of related furan derivatives warrant deeper investigation for this specific chemical series.

Future research should focus on:

-

Lead Optimization: Systematic modification of the core structure to improve potency, selectivity, and pharmacokinetic properties.

-

In-depth Mechanistic Studies: Elucidating the precise molecular interactions with biological targets using techniques like X-ray crystallography and computational docking.

-

In Vivo Efficacy Models: Evaluating optimized lead compounds in relevant animal models of cancer, infectious disease, and epilepsy to establish preclinical proof-of-concept.

-

Pharmacokinetic and Toxicological Profiling: Assessing the ADME (Absorption, Distribution, Metabolism, Excretion) and safety profiles of lead candidates to determine their viability as clinical drugs.

This guide provides a solid foundation for these future endeavors, offering both the theoretical background and practical methodologies needed to unlock the full therapeutic potential of this versatile class of furan derivatives.

References

-

Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives. J-Stage. [Link]

-

Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. ResearchGate. [Link]

-

Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents. Anticancer Research. [Link]

-

Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. PubMed. [Link]

-

SYNTHESIS AND ANTIBACTERIAL ACTIVITY STUDIES OF 3, 5-DI SUBSTITUTED FURAN DERIVATIVES. International Journal for Research Trends and Innovation. [Link]

-

Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. Bentham Science Publishers. [Link]

-

Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. PubMed Central. [Link]

-

Synthesis and Antimicrobial Activity of New Furan Derivatives. ResearchGate. [Link]

-

Synthesis, antioxidant activity, antimicrobial activity, and fluorescent property of furan-/pyridine aminophosphonate derivatives. Taylor & Francis Online. [Link]

-

Furan: A Promising Scaffold for Biological Activity. Auctorres. [Link]

-

Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. PubMed Central. [Link]

-

This compound. PubChem. [Link]

-

SYNTHESIS, CHARACTERISATION AND ANTICONVULSANT ACTIVITY OF 3-SUBSTITUTED 2-THIOHYDANTOIN DERIVATIVES. International Journal of Research in Pharmacy and Chemistry. [Link]

-

SYNTHESIS OF NOVEL 3-(4-ACETYL-5H/METHYL-5-SUBSTITUTED PHENYL-4,5-DIHYDRO-1,3,4-OXADIAZOL-2-YL)-2H-CHROMEN-2-ONES AS POTENTIAL ANTICONVULSANTS. Acta Poloniae Pharmaceutica. [Link]